Dioxolane-THYMINE
説明
特性
CAS番号 |
127658-07-5 |
|---|---|
分子式 |
C9H12N2O5 |
分子量 |
228.20 g/mol |
IUPAC名 |
1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m1/s1 |
InChIキー |
BCAWWPAPHSAUQZ-RNFRBKRXSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CO[C@H](O2)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
他のCAS番号 |
136982-89-3 |
同義語 |
(-)-beta-D-(2R,4R)-dioxolane-thymine dioxolane-thymine |
製品の起源 |
United States |
準備方法
Key Reaction Conditions
-
Ozonolysis : Conducted at −78°C in dichloromethane with a methanol quench.
-
Lactone Formation : Glycolic acid and aldehyde reacted in the presence of p-toluenesulfonic acid (PTSA) at room temperature.
-
Reduction : DIBAL in tetrahydrofuran (THF) at 0°C, followed by acetylation with acetic anhydride and 4-dimethylaminopyridine (DMAP).
Coupling with Thymine Base
The stereoselective coupling of the 1,3-dioxolane intermediate with thymine is achieved using Lewis acid catalysts. Titanium tetrachloride (TiCl₄) facilitates the formation of the β-glycosidic bond, favoring the desired β-anomer over the α-form. The thymine base is first silylated with hexamethyldisilazane (HMDS) to protect reactive hydroxyl and amine groups, enhancing its nucleophilicity.
Procedure Outline
-
Silylation : Thymine is treated with HMDS in anhydrous THF under reflux.
-
Coupling : The silylated thymine is reacted with the acylated dioxolane intermediate in the presence of TiCl₄ (1.0 M in CH₂Cl₂) at room temperature for 2 hours.
-
Deprotection : The silyl and acyl groups are removed using tetrabutylammonium fluoride (TBAF) in THF, yielding DOT as a white powder.
Stereochemical Confirmation
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy validate the β-configuration of the glycosidic bond. The H NMR spectrum of DOT exhibits characteristic signals at δ 1.72 (s, 3H, thymine methyl), δ 6.28 (s, 1H, H-1'), and δ 11.35 (s, 1H, thymine NH).
Preparation of Phosphoramidate Prodrugs
To bypass the rate-limiting monophosphorylation step in DOT activation, phosphoramidate prodrugs have been developed. These derivatives mask the monophosphate group, enhancing cellular uptake and metabolic stability.
Method 1: Direct Coupling
DOT (I) is reacted with a phosphorochloridate (3) in the presence of N-methylimidazole (NMI) as a catalyst. The reaction proceeds in anhydrous THF at room temperature, followed by purification via silica gel chromatography.
Example :
Method 2: In Situ Phosphochloramidate Generation
Amino acid esters are reacted with aryloxy phosphorodichloridate (3) at −5°C to 0°C, generating a reactive phosphochloramidate intermediate. DOT is then added, and the mixture warms to room temperature, yielding prodrugs with improved purity.
Example :
-
D-dioxolane-thymine 5′-(4-bromophenyl isopropyloxy-L-alanyl phosphate) (19)
Structural Variants and Their Synthetic Outcomes
Phosphoramidate prodrugs exhibit structural diversity based on aryloxy groups and amino acid esters. The table below summarizes key derivatives and their preparation metrics:
| Compound | Aryloxy Group | Amino Acid Ester | Yield (%) | Key H NMR Signals (δ) |
|---|---|---|---|---|
| 13 | 2-chlorophenyl | n-butyloxy-L-alanyl | 59 | 0.82–0.88 (m, 3H), 7.51 (d, Hz, 1H) |
| 35 | 4-methoxyphenyl | isopropyloxy-L-alanyl | 68 | 3.67–3.75 (m, 4H), 6.88 (dd, Hz, 2H) |
| 40 | 4-bromophenyl | butyloxy-D-alanyl | 55 | 0.82–0.87 (m, 3H), 7.53–7.56 (m, 2H) |
| 47 | 4-chlorophenyl | cyclohexyloxy-(S)-2-aminobutyric | 61 | 1.44–1.76 (m, 9H), 7.39–7.43 (m, 3H) |
Analytical and Mechanistic Insights
Stereochemical Control
The β-selectivity in glycosidic bond formation is attributed to the TiCl₄-catalyzed S2 mechanism, where the thymine base attacks the carbocation intermediate from the less-hindered α-face.
Metabolic Stability
Phosphoramidate prodrugs show rapid hydrolysis in hepatic microsomes but remain stable in gastrointestinal fluid, suggesting oral bioavailability. For instance, compound 45 exhibits a half-life () of 4.2 hours in human liver microsomes compared to 12.8 hours in simulated gastric fluid .
化学反応の分析
反応の種類: ジオキソランチミジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや四酸化オスミウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、ニッケルまたはロジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: ナトリウムメトキシドや水素化リチウムアルミニウムなどの試薬で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 水溶液中の過マンガン酸カリウム。
還元: ニッケル触媒を使用する水素ガス。
置換: メタノール中のナトリウムメトキシド。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってジオキソランカルボン酸塩が生成される場合があり、還元によってジオキソランアルコールが生成される場合があります .
4. 科学研究への応用
ジオキソランチミジンは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: DNA合成と複製に関する研究で使用されます。
医学: 逆転写酵素を阻害する能力により、特にHIV治療のための抗ウイルス療法に使用されます.
産業: 医薬品の製造やさまざまな化学プロセスにおける試薬として使用されます。
科学的研究の応用
Antiviral Activity Against HIV
1.1 Mechanism of Action
Dioxolane-thymine functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI). It exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV. Studies have shown that this compound is effective in inhibiting HIV replication by interfering with the reverse transcription process, which is crucial for viral propagation .
1.2 Structure-Activity Relationship
Research has focused on enhancing the antiviral efficacy of this compound through the development of prodrugs. For instance, phosphoramidate prodrugs of this compound have been synthesized and evaluated for their ability to improve metabolic stability and bioavailability. One notable derivative demonstrated a 75-fold increase in anti-HIV activity compared to the parent compound, with minimal cytotoxicity .
Pharmacokinetics and Metabolism
2.1 Absorption and Distribution
Pharmacokinetic studies indicate that this compound is rapidly absorbed and exhibits a two-compartment model of distribution in vivo. It has shown promising stability profiles in simulated gastrointestinal environments, suggesting potential for oral administration .
2.2 Resistance Mechanisms
This compound has demonstrated resilience against common mutations found in HIV strains that confer resistance to other NRTIs. This includes mutations such as M184V and K65R, making it a valuable candidate for further development in HIV treatment regimens .
Cytotoxicity and Selectivity
3.1 Comparative Studies
In vitro studies have compared the cytotoxicity of this compound with other nucleoside analogs. Results indicate that this compound exhibits lower cytotoxicity while maintaining effective antiviral activity, which is crucial for therapeutic applications .
3.2 Therapeutic Index
The therapeutic index of this compound is favorable when compared to existing treatments, making it a promising candidate for further clinical evaluation .
Broader Biological Applications
4.1 Antibacterial and Antifungal Properties
Beyond its antiviral applications, dioxolane derivatives have been explored for antibacterial and antifungal activities. Studies indicate that compounds containing the dioxolane moiety can exhibit significant biological activity against various pathogens, although specific data on this compound's efficacy in these areas remains limited .
4.2 Potential Anti-inflammatory Effects
Emerging research suggests that dioxolane derivatives may also possess anti-inflammatory properties, which could expand their therapeutic applications beyond antiviral treatment .
Case Studies
作用機序
ジオキソランチミジンは、HIVなどのレトロウイルスの複製に不可欠な酵素である逆転写酵素を阻害することで効果を発揮します。 ウイルスDNAに組み込まれることで、鎖の終結を引き起こし、ウイルスの複製を防ぎます . 分子標的には、化合物のリン酸化と活性化に関与するチミジル酸キナーゼとチミジンキナーゼが含まれます .
類似の化合物:
ジドブジン: HIV治療に使用される別のチミジンアナログ。
ラミブジン: 同様の抗ウイルス特性を持つシチジンアナログ。
スタブジン: 異なる作用機序を持つチミジンアナログ。
独自性: ジオキソランチミジンは、ジオキソラン部分に起因する独自性を持ち、他のヌクレオシドアナログと比較して安定性とバイオアベイラビリティが向上しています。 この構造的特徴により、ウイルス複製をより効果的に阻害することができます .
類似化合物との比較
Comparison with Similar Compounds
Prodrugs of DOT: Aliphatic and Amino Acid Esters
DOT prodrugs, including aliphatic (e.g., compounds 1–12) and amino acid esters (e.g., compounds 13–17), were synthesized to enhance pharmacokinetic properties.
- Aliphatic Esters (Compounds 9–10): Show reduced antiviral activity (EC₅₀ = 0.05–0.06 μM) compared to DOT, likely due to steric hindrance from bulky ester groups . Amino Acid Esters (Compounds 13–17): Retain anti-HIV potency (EC₅₀ = 0.02–0.03 μM) equivalent to DOT while maintaining low cytotoxicity (CC₅₀ > 100 μM in PBM, CEM, and Vero cells) .
- Stability: Hydrolysis studies (Table 2, ) reveal ester prodrug stability under varying conditions: Compound Chemical Hydrolysis (pH 2.0, t₁/₂ min) Enzymatic Hydrolysis (t₁/₂ min) 1 1580 ± 320 16.3 ± 1.1 2 1600 ± 320 18.5 ± 0.4 3 1800 ± 380 29.0 ± 0.3 Amino acid esters exhibit slower enzymatic hydrolysis, suggesting prolonged release of active DOT in vivo .
Phosphate Prodrugs of DOT
Phosphate prodrugs, such as HDP- and ODE-DOT monophosphates, were synthesized to bypass the rate-limiting phosphorylation step required for NRTI activation .
- Synthesis Efficiency : HDP-DOT and ODE-DOT were prepared in 60% and 93% yields, respectively, using deprotection strategies with NaOH/THF .
- Stability : Phosphate prodrugs undergo alkaline phosphatase-mediated hydrolysis, a critical pathway for intracellular activation . Comparative data with aliphatic esters indicate faster enzymatic activation but lower chemical stability at physiological pH .
Structural Analogs: Iso-Nucleosides
A 2,6-dioxobicyclo[3.2.0]heptane-based isonucleoside was synthesized as a DOT analog. While its anti-HIV activity remains under investigation, structural modifications aim to enhance binding to reverse transcriptase while minimizing off-target effects .
Key Findings and Implications
- Superior Prodrugs: Amino acid esters (compounds 13–17) balance antiviral potency, low cytotoxicity, and favorable hydrolysis profiles, making them promising candidates for clinical development .
- Synthesis Challenges : Aliphatic esters with bulky groups (e.g., compounds 9–10) highlight the trade-off between stability and activity, underscoring the need for optimized prodrug design .
- Phosphate Prodrugs : While efficient in bypassing phosphorylation, their reliance on enzymatic activation may limit utility in patients with alkaline phosphatase deficiencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
